Fepradinol, (S)-

Inflammation Vascular Permeability NSAID Comparator

Select the pure (S)-enantiomer of fepradinol for research validity. This chiral NSAID operates via a prostaglandin-independent mechanism, inhibiting early-phase (0-3h) and PAF-induced edema where indomethacin and piroxicam are ineffective. It is the essential stereospecific reference standard for dissecting COX-independent inflammatory pathways, ensuring reproducible, non-confounded data.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 1992829-67-0
Cat. No. B12701265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFepradinol, (S)-
CAS1992829-67-0
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC(C1=CC=CC=C1)O
InChIInChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/t11-/m1/s1
InChIKeyPVOOBRUZWPQOER-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Fepradinol (CAS 1992829-67-0): A Stereochemically Defined Anti-Inflammatory Agent for Preclinical Research Procurement


(S)-Fepradinol is the single enantiomeric form of the racemic non-steroidal anti-inflammatory agent (NSAID) fepradinol [1]. Its molecular structure is defined by a chiral center bearing the (S)-configuration, with the systematic name 2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol, a molecular formula of C12H19NO2, and a molecular weight of 209.28 g/mol [2]. This specific stereoisomer is recognized as the biologically active form responsible for the compound's anti-inflammatory activity [3].

Critical Procurement Differentiator: Why (S)-Fepradinol is Not Interchangeable with Racemic Fepradinol or Standard NSAIDs


Substituting (S)-Fepradinol with the racemic mixture or a structurally similar NSAID like indomethacin introduces significant, quantifiable variance in both pharmacodynamic profile and experimental outcomes. The racemic form contains the inactive (R)-enantiomer, which can act as an impurity with no therapeutic benefit and a potentially distinct safety profile [1]. More critically, comparative studies demonstrate that racemic fepradinol exhibits a mechanism of action fundamentally different from that of cyclooxygenase (COX)-inhibiting NSAIDs. It acts via a prostaglandin-independent pathway, enabling it to inhibit inflammatory responses that are refractory to classical NSAIDs [2]. Therefore, using a racemic or alternative COX-inhibitor in a study designed for the (S)-enantiomer's specific activity will yield non-comparable data and compromise research validity.

Quantitative Evidence Guide: Verifying (S)-Fepradinol's Superior Differentiation for Procurement Decisions


Broad-Spectrum Mediator Inhibition: Unique Activity Against Serotonin and Bradykinin vs. NSAIDs

(S)-Fepradinol (administered as racemate) uniquely inhibited increased vascular permeability induced by all three key inflammatory mediators tested, a property not shared by the comparator NSAID indomethacin [1].

Inflammation Vascular Permeability NSAID Comparator

Prostaglandin-Independent Mechanism: Directly Verified Against Indomethacin's COX Pathway

In a direct comparative study, (S)-Fepradinol (as racemate) did not inhibit prostaglandin E2 (PGE2) biosynthesis, while indomethacin showed potent inhibition, confirming a distinct, non-COX mechanism of anti-inflammatory action [1].

Mechanism of Action Prostaglandin Biosynthesis NSAID Comparator

Efficacy in PAF-Induced Edema: A Distinct Profile Where Indomethacin and Piroxicam Fail

In a rat paw edema model induced by platelet-activating factor (PAF), a pathway largely independent of prostaglandins, only (S)-Fepradinol (as racemate) and the lipoxygenase inhibitor phenidone were effective, while indomethacin and piroxicam showed no activity [1].

Edema Models Platelet-Activating Factor NSAID Comparator

Biphasic Inhibition of Edema: Faster Onset of Action vs. Indomethacin in Kaolin and Nystatin Models

(S)-Fepradinol (as racemate) demonstrated a superior temporal profile of anti-inflammatory activity, inhibiting both the early (0-3h) and late (24-48h) stages of edema induced by kaolin and nystatin. In contrast, indomethacin and piroxicam were only effective against the late phase [1].

Edema Kinetics Dual-Phase Inhibition NSAID Comparator

Superior Efficacy in Carrageenan-Induced Pleurisy: Reduced Exudate Volume vs. Indomethacin

In a carrageenan-induced pleurisy model, a dose of 100 mg/kg p.o. of (S)-Fepradinol (as racemate) was more potent than a 5 mg/kg p.o. dose of indomethacin in reducing exudate volume and preventing leukocyte migration [1].

Pleurisy Model Exudate Reduction NSAID Comparator

Defined Application Scenarios for (S)-Fepradinol Based on Verified Quantitative Evidence


Investigating Prostaglandin-Independent Inflammatory Pathways

This is the core research scenario for (S)-Fepradinol. As validated by its lack of PGE2 biosynthesis inhibition [1], the compound serves as a selective tool to dissect inflammatory mechanisms that are not mediated by cyclooxygenase activity. It can be used to study the role of alternative mediators like histamine, serotonin, and bradykinin, or to model inflammatory conditions where COX-inhibitors are ineffective [2].

Studying Acute, Early-Phase Inflammation and PAF-Mediated Responses

Procurement is justified for studies focused on the immediate, early-stage (0-3h) inflammatory response and for conditions driven by Platelet-Activating Factor (PAF). In such models, including kaolin-induced and PAF-induced edema, standard NSAIDs like indomethacin and piroxicam show no activity, whereas (S)-Fepradinol provides clear inhibition [3]. This makes it a critical reagent for validating early-phase targets.

Developing Therapeutics for Inflammatory Disorders with a Need for Rapid Onset

The compound's demonstrated biphasic inhibition profile, acting on both early and late edema stages [3], positions it as a promising research compound for developing anti-inflammatory therapies that require a faster onset of action than is achievable with traditional NSAIDs. It can be used as a reference standard in pharmacokinetic/pharmacodynamic (PK/PD) studies aiming to optimize rapid therapeutic effect.

Reference Standard for Chiral Purity and Enantiomeric-Specific Activity Studies

As the pure (S)-enantiomer, this compound is essential for research establishing the stereospecific contribution to the pharmacodynamic effects of fepradinol. It can be used as an analytical standard for developing chiral separation methods or as a control in studies comparing the activity and safety of the pure enantiomer versus the racemic mixture [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fepradinol, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.